

molecular formula and structure of isopropyl acetate

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Compound of Interest

Compound Name: Isopropyl acetate

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Isopropyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and structural properties of **isopropyl acetate**, a widely used solvent and synthetic intermediate. The document details its physicochemical characteristics, spectroscopic data, and established protocols for its synthesis, offering valuable information for laboratory and industrial applications.

Molecular Formula and Structure

Isopropyl acetate, also known by its IUPAC name propan-2-yl acetate, is an ester formed from the reaction of isopropanol and acetic acid.^[1] It is a clear, colorless liquid with a characteristic fruity odor.^[1]

- Molecular Formula: C₅H₁₀O₂^[2]
- Canonical SMILES: CC(C)OC(=O)C^[2]
- InChI Key: JMMWKPVZQRWMSS-UHFFFAOYSA-N^[2]

The structure of **isopropyl acetate** features a central carbonyl group bonded to a methyl group and an oxygen atom, which is in turn bonded to an isopropyl group.

Physicochemical Properties

A summary of the key physical and chemical properties of **isopropyl acetate** is presented in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.

Property	Value
Molecular Weight	102.13 g/mol [2]
Boiling Point	88-91 °C[3]
Melting Point	-73 °C[3]
Density	0.872 g/mL at 25 °C[3]
Refractive Index (n _{20/D})	1.377[3]
Flash Point	4.4 °C (40 °F)[2]
Solubility in Water	Slightly soluble (2.9 wt% at 20 °C)[1]
Vapor Density	3.5 (vs air)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **isopropyl acetate**. The following tables summarize its characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **isopropyl acetate** provide distinct signals corresponding to its unique chemical environment.

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
CH ₃ -C=O	~2.02	Singlet	3H	Acetyl methyl protons
(CH ₃) ₂ -CH-	~1.23	Doublet	6H	Isopropyl methyl protons
-CH-(CH ₃) ₂	~4.99	Septet	1H	Isopropyl methine proton

¹³ C NMR	Chemical Shift (ppm)	Assignment
CH ₃ -C=O	~21.0	Acetyl methyl carbon
(CH ₃) ₂ -CH-	~22.0	Isopropyl methyl carbons
-CH-(CH ₃) ₂	~66.1	Isopropyl methine carbon
C=O	~171.2	Carbonyl carbon

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **isopropyl acetate** is characterized by strong absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibration
~1735	C=O (carbonyl) stretch
~1240	C-O (ester) stretch
2850-3000	C-H (alkane) stretch

Note: The exact peak positions may vary.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

The primary method for synthesizing **isopropyl acetate** is the Fischer esterification of isopropanol with acetic acid, typically in the presence of an acid catalyst.^[8] An industrially relevant adaptation of this process is reactive distillation, which combines reaction and separation in a single unit to improve efficiency.^[9]

Fischer Esterification of Isopropanol and Acetic Acid

This protocol describes a standard laboratory procedure for the synthesis of **isopropyl acetate**.

Materials:

- Isopropanol
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (catalyst)
- Anhydrous Sodium Sulfate (drying agent)
- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine isopropanol and a molar excess of glacial acetic acid.^[10]

- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[10]
- Attach a reflux condenser and heat the mixture to reflux for approximately 50-60 minutes.[10]
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
- Dry the crude **isopropyl acetate** over anhydrous sodium sulfate.
- Purify the product by simple distillation, collecting the fraction that boils at approximately 88-91 °C.[3]

Synthesis via Reactive Distillation

Reactive distillation is a more advanced technique that integrates the chemical reaction with the distillation process. This method drives the equilibrium towards the product by continuously removing water, a byproduct of the esterification.[11]

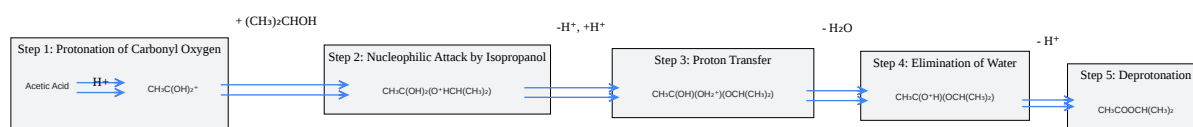
General Principles:

- The reaction vessel (reboiler) contains the reactants (isopropanol and acetic acid) and a homogeneous or heterogeneous acid catalyst.[9]
- As the mixture is heated, the components vaporize and enter a distillation column.
- The esterification reaction occurs in the liquid phase within the column and the reboiler.[11]
- The lower boiling azeotrope of **isopropyl acetate** and water is removed as the distillate, shifting the reaction equilibrium to favor product formation.[11]
- The distillate can be further processed to separate the ester from the water.

Mandatory Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of **isopropyl acetate** from acetic acid and isopropanol.

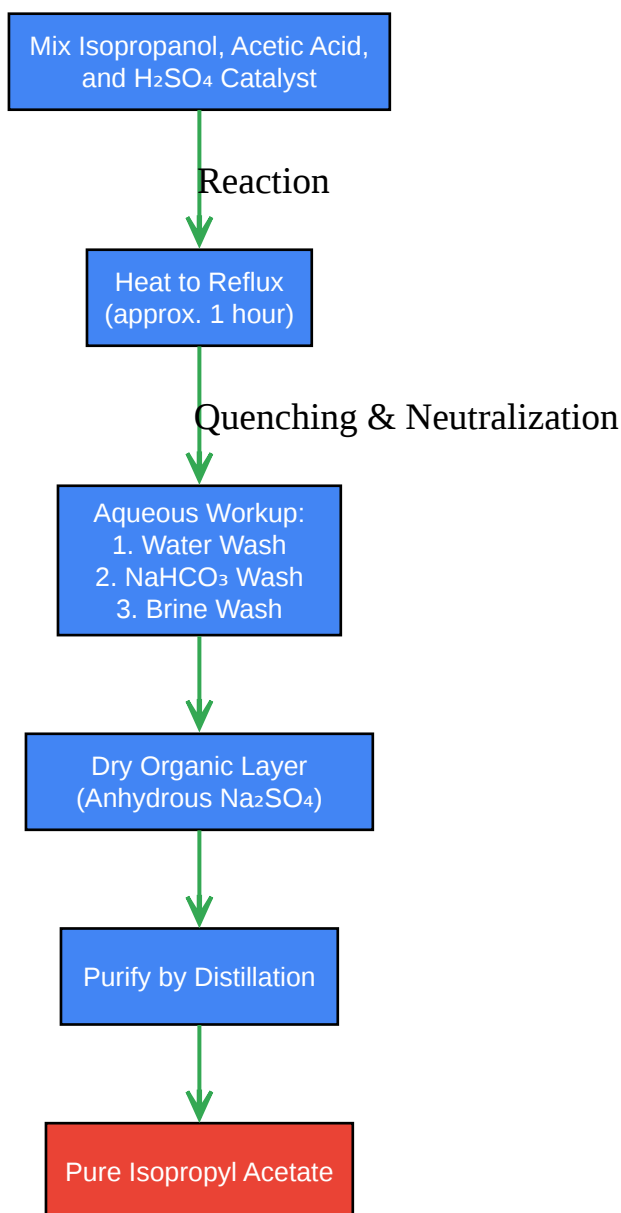


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Caption: Mechanism of Fischer Esterification for **Isopropyl Acetate** Synthesis.

Experimental Workflow for Synthesis and Purification

This diagram outlines a typical workflow for the laboratory synthesis and subsequent purification of **isopropyl acetate**.



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Caption: Laboratory Workflow for **Isopropyl Acetate** Synthesis and Purification.

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